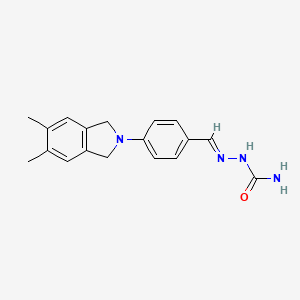

![molecular formula C15H9ClN2O3 B5506648 4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5506648.png)

4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of oxadiazole derivatives, including 4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid, often involves multi-component reactions or novel methodologies for constructing the oxadiazole core. For instance, a method for the synthesis of 5-aryl-N-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives, which could be related to the target compound, utilizes a three-component reaction involving benzoic acid derivatives (Shajari, Kazemizadeh, & Ramazani, 2015). Another approach for synthesizing oxadiazole derivatives is reported by Ramazani and Souldozi (2009), highlighting an efficient method to synthesize 1,3,4-oxadiazoles from 3-substituted benzoic acid derivatives via an intramolecular aza-Wittig reaction (Ramazani & Souldozi, 2009).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including the target compound, typically features a heterocyclic oxadiazole ring connected to various substituents which can significantly influence the compound's physical and chemical properties. Structural elucidation techniques such as X-ray crystallography provide detailed insight into the molecular geometry and intermolecular interactions (Xu et al., 2005).

Chemical Reactions and Properties

Oxadiazole compounds engage in a variety of chemical reactions, influenced by their reactive sites and electronic nature. These properties enable the formation of diverse derivatives with potential biological activities. Chemical reactions involving oxadiazoles include cyclization, substitution, and coupling reactions, which are crucial for the synthesis of pharmacologically relevant molecules (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

科学的研究の応用

Antimicrobial Properties

4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid derivatives have shown significant potential in antimicrobial applications. Studies have demonstrated the synthesis of such compounds and their efficacy against various microorganisms. For instance, compounds with this structure have been synthesized and tested for in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans, Aspergillus niger, and Aspergillus clavatus. Several synthesized compounds exhibited potency in terms of antimicrobial activity (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Plant Growth Regulation

Research exploring the synthesis of C-o-carboxyphenyl derivatives of some five-membered heterocycles, including this compound, has been conducted to assess their potential as plant growth regulators. These synthetic routes were investigated to create compounds required for testing in the context of plant growth regulation (Harris & Huppatz, 1978).

Corrosion Inhibition

Derivatives of 1,3,4-oxadiazole, including those related to this compound, have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in inhibiting corrosion, particularly in the context of mild steel in acidic environments. The studies encompass a range of techniques such as gravimetric analysis, electrochemical methods, and surface analysis (Ammal, Prajila, & Joseph, 2018).

Advanced Oxidation Processes

Research has also been conducted on the potential use of 1,3,4-oxadiazole derivatives in advanced oxidation processes. These studies involve the degradation of organic pollutants in water, indicating the possible application of these compounds in environmental remediation and wastewater treatment (Bokare & Choi, 2011).

Anticancer Evaluation

There has been interest in the potential anticancer properties of 1,3,4-oxadiazole derivatives. Studies have explored the synthesis of these compounds and their evaluation as potential anticancer agents. This includes assessing their effectiveness against various cancer cell lines, providing insights into their possible use in cancer treatment (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Photoluminescence Properties

1,3,4-oxadiazole derivatives have been synthesized and evaluated for their photoluminescent properties. These studies are significant in the context of materials science, where such compounds could be used in various applications, including as components in optoelectronic devices (Han, Wang, Zhang, & Zhu, 2010).

Safety and Hazards

特性

IUPAC Name |

4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O3/c16-12-4-2-1-3-11(12)14-18-17-13(21-14)9-5-7-10(8-6-9)15(19)20/h1-8H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHXQUNCVDUQAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506565.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(4-methoxy-2,5-dimethylbenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5506573.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5506581.png)

![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide](/img/structure/B5506601.png)

![2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5506604.png)

![5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5506617.png)

![N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B5506629.png)

![3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5506633.png)

![2-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[3-bromo-4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5506644.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5506650.png)

![2-[(3-methoxy-4-propoxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5506660.png)